N,N-dimethyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N,N-DIMETHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring followed by the introduction of the thiophene-2-sulfonyl group and the carboxamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperidine derivatives.
Scientific Research Applications
N,N-DIMETHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiophene-2-sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities.
Piperidine derivatives: Compounds like N-methylpiperidine and N-ethylpiperidine are structurally related.
Uniqueness
N,N-DIMETHYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the combination of the thiophene-2-sulfonyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C12H18N2O3S2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C12H18N2O3S2/c1-13(2)12(15)10-5-3-7-14(9-10)19(16,17)11-6-4-8-18-11/h4,6,8,10H,3,5,7,9H2,1-2H3 |
InChI Key |
MRFTWHTYCOQQHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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